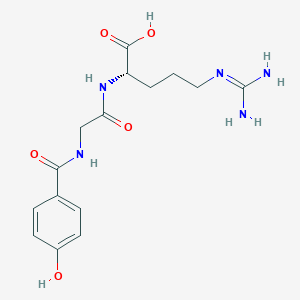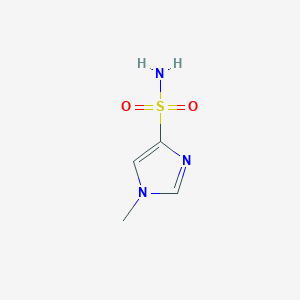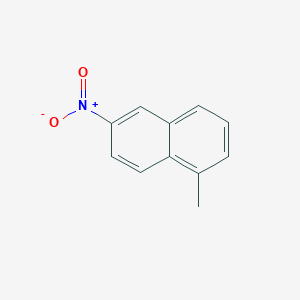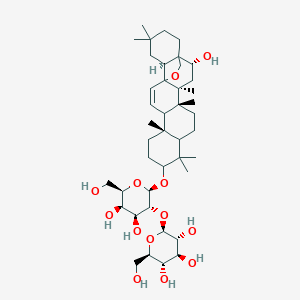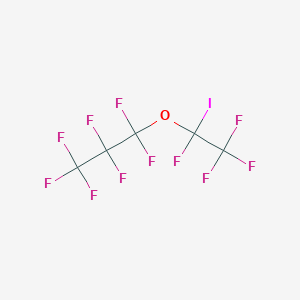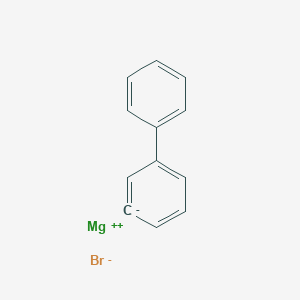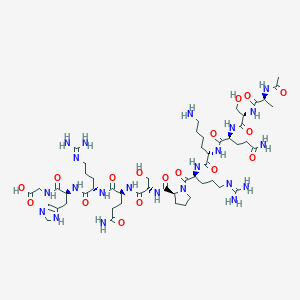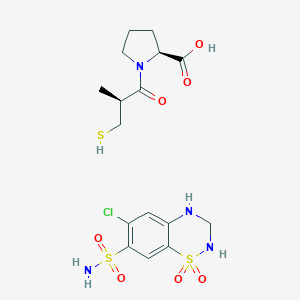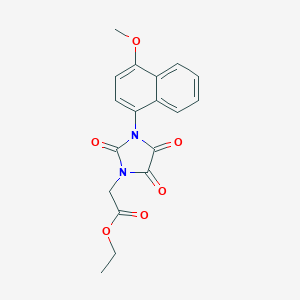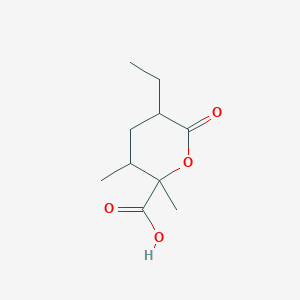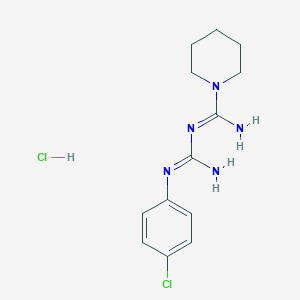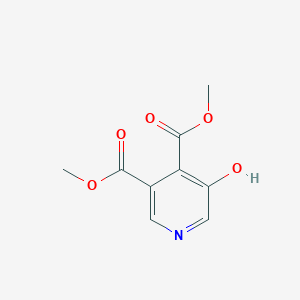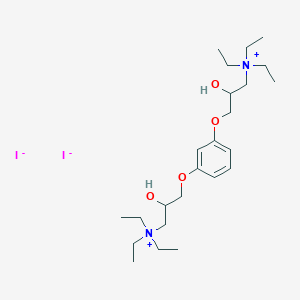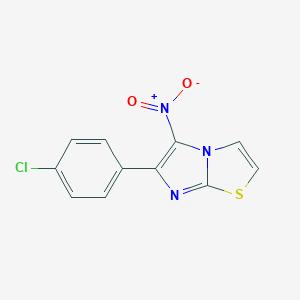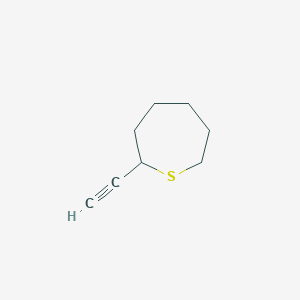
2-Ethynylthiepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylthiepane (2-ETP) is a chemical compound that belongs to the class of thiepanes. It is a highly reactive molecule that has been used in scientific research for a variety of applications.
Mécanisme D'action
The mechanism of action of 2-Ethynylthiepane is not well understood. It is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
2-Ethynylthiepane has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethynylthiepane in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. However, its high reactivity also makes it difficult to handle and store. In addition, its mechanism of action is not well understood, which limits its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 2-Ethynylthiepane. One area of interest is the development of new synthetic methods for 2-Ethynylthiepane and its derivatives. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases. Finally, the development of new applications for 2-Ethynylthiepane in fields such as materials science and catalysis is also an area of potential future research.
Méthodes De Synthèse
The synthesis of 2-Ethynylthiepane involves the reaction of 1,3-cyclohexadiene with acetylene in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction followed by a retro-Diels-Alder reaction to form the final product. The yield of 2-Ethynylthiepane can be improved by using a palladium catalyst and by increasing the reaction temperature and pressure.
Applications De Recherche Scientifique
2-Ethynylthiepane has been used in scientific research for a variety of applications. It has been used as a building block for the synthesis of more complex molecules, such as thiepanone and thiepanethione. It has also been used as a ligand for metal catalysts and as a precursor for the synthesis of biologically active compounds.
Propriétés
Numéro CAS |
108277-05-0 |
|---|---|
Nom du produit |
2-Ethynylthiepane |
Formule moléculaire |
C8H12S |
Poids moléculaire |
140.25 g/mol |
Nom IUPAC |
2-ethynylthiepane |
InChI |
InChI=1S/C8H12S/c1-2-8-6-4-3-5-7-9-8/h1,8H,3-7H2 |
Clé InChI |
JITSBNQAMUNGBH-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCCS1 |
SMILES canonique |
C#CC1CCCCCS1 |
Synonymes |
Thiepane, 2-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



